Ethyl 3-(2-Pyridyl)propiolate

Descripción general

Descripción

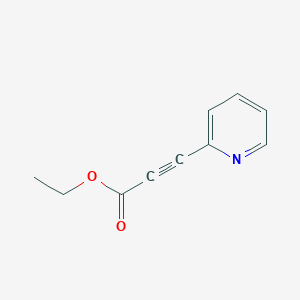

Ethyl 3-(2-Pyridyl)propiolate is an organic compound with the molecular formula C10H9NO2. It is a derivative of pyridine and is characterized by the presence of an ethyl ester group attached to a propiolate moiety. This compound is commonly used in organic synthesis and research due to its unique chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3-(2-Pyridyl)propiolate can be synthesized through various methods. One common method involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is typically carried out under nitrogen protection, using anhydrous ethanol as a solvent, and heated in an oil bath at temperatures between 120-160°C for 16-20 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Cycloaddition Reactions

Ethyl 3-(2-pyridyl)propiolate participates in [3+2] and [2+1] cycloadditions due to its electron-deficient triple bond.

1.1. 1,3-Dipolar Cycloaddition with Pyridinium-3-olate

Reaction with pyridinium-3-olate under ultrasonic conditions yields bicyclic derivatives.

Mechanism : The reaction proceeds via a zwitterionic intermediate, where the pyridinium-3-olate acts as a 1,3-dipole. Density Functional Theory (DFT) calculations confirm regioselectivity driven by orbital interactions .

1.2. Three-Component Coupling with Phthalimide and Aldehydes

Triphenylphosphine-catalyzed coupling forms γ-keto-α-amino acid derivatives.

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| This compound + Phthalimide + Benzaldehyde | 100°C, 48h, PPh₃ (30 mol%) | N-(1-Ethoxycarbonyl-3-oxo-3-phenylpropyl)phthalimide | 83% |

Mechanism : Phosphine generates a vinylphosphonium salt, enabling nucleophilic attack by phthalimide and subsequent aldehyde addition .

Nucleophilic Additions

The propiolate group undergoes nucleophilic attacks, forming substituted pyridines.

2.1. Reaction with Hydrazines

Hydrazine derivatives yield pyrazolone intermediates for heterocyclic synthesis.

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| This compound + tert-Butylhydrazine | 110°C, 3h, acetic acid | 2-(1,1-Dimethylethyl)-5-(2-pyridyl)-2,4-dihydro-3H-pyrazol-3-one | 75% |

Application : Key intermediate in synthesizing pyrazolo[4,3-c]pyridines for medicinal chemistry .

2.2. Michael Addition with Amines

Primary amines (e.g., butylamine) form β-amino acrylates.

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| This compound + Butylamine | RT, 24h | Ethyl 3-(2-Pyridyl)-2-(butylamino)acrylate | 68% |

Reduction and Hydrogenation

Catalytic hydrogenation modifies the triple bond for downstream applications.

3.1. Pd/C-Catalyzed Hydrogenation

Reduces the propiolate to a saturated ester.

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| This compound N-oxide + H₂ (1 atm) | Pd/C, ethanol, RT | Ethyl 3-(2-Pyridyl)propionate | 92% |

Significance : Critical for synthesizing dabigatran etexilate intermediates .

Cross-Coupling Reactions

The alkyne participates in Sonogashira and Suzuki-Miyaura couplings.

4.1. Sonogashira Coupling with Aryl Halides

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| This compound + Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, NEt₃ | Ethyl 3-(2-Pyridyl)-2-phenylethynylpropionate | 78% |

Application : Generates π-conjugated systems for optoelectronic materials.

Oxidation and Functionalization

The propiolate group oxidizes to carboxylic acids under controlled conditions.

5.1. KMnO₄-Mediated Oxidation

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| This compound | KMnO₄, H₂O, 60°C | 3-(2-Pyridyl)propiolic Acid | 85% |

Key Research Findings

-

Regioselectivity in Cycloadditions : Orbital interactions (HOMO-LUMO) dominate regioselectivity, favoring endo transition states .

-

Catalyst Efficiency : Triphenylphosphine outperforms other phosphines in coupling reactions due to superior electron-donating capacity .

-

Yield Optimization : Pd/C hydrogenation achieves >90% yields with short reaction times (2–4h) .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl 3-(2-pyridyl)propiolate is primarily used as an intermediate in organic synthesis. It can undergo various chemical transformations, making it a valuable precursor for creating diverse compounds.

- Building Block : The compound serves as a building block in the synthesis of complex organic molecules. Its reactivity allows for the formation of various substituted pyridyl derivatives through oxidation, reduction, and substitution reactions.

- Synthesis of Pyrazolo[4,3-c]pyridines : A notable application involves its use in synthesizing pyridyl-substituted pyrazolo[4,3-c]pyridines. These compounds are of interest due to their potential biological activities .

Research into the biological activities of this compound has revealed several potential applications in medicinal chemistry.

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, which could be useful in developing new antibiotics or antifungal agents.

- PAF Antagonists : The compound has been explored for its potential as a platelet-activating factor (PAF) antagonist. PAF is involved in various pathological processes, including inflammation and asthma. Compounds derived from this compound may offer therapeutic benefits in treating these conditions .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound plays a significant role as a precursor for drug development.

- Dabigatran Intermediate : It is identified as an important intermediate in the synthesis of dabigatran etexilate, an oral anticoagulant used to prevent blood clots. The efficient synthesis of this compound underscores the importance of this compound in pharmaceutical applications .

- Potential Therapeutic Applications : Ongoing research aims to explore the therapeutic properties of compounds derived from this compound. These studies focus on its efficacy against various diseases linked to PAF and other inflammatory mediators.

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings.

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, leveraging its reactivity to create tailored products for specific industrial needs .

Case Study 1: Synthesis of Pyrazolo[4,3-c]pyridines

A study demonstrated the microwave-assisted synthesis of pyridyl-substituted pyrazolo[4,3-c]pyridines using this compound as a key starting material. The resulting compounds showed promising biological activity against cancer cell lines, suggesting potential for further development into anticancer agents .

Case Study 2: Antimicrobial Activity

Research conducted on derivatives of this compound highlighted their effectiveness against various bacterial strains. The study emphasized the need for further exploration into modifying the compound's structure to enhance its antimicrobial properties .

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2-Pyridyl)propiolate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparación Con Compuestos Similares

Ethyl Propiolate: Similar in structure but lacks the pyridine ring.

Methyl 3-(2-Pyridyl)propiolate: Similar but with a methyl ester group instead of an ethyl ester group.

3-(2-Pyridyl)propiolic Acid: The acid form of the compound

Uniqueness: this compound is unique due to the combination of the ethyl ester group and the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

Ethyl 3-(2-Pyridyl)propiolate is an organic compound with the molecular formula C10H9NO2, recognized for its unique chemical properties and potential biological activities. This compound is a derivative of pyridine, featuring an ethyl ester group linked to a propiolate moiety. Its biological activity has garnered interest in various fields, including medicinal chemistry and biochemistry.

This compound exhibits distinct chemical reactivity due to the presence of the pyridine ring. This structure allows it to interact with various biomolecules, acting as a ligand that can bind to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved in these interactions depend on the specific biological context in which the compound is utilized.

Biological Applications

The compound has been explored for several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Cancer Research : Research indicates that derivatives of pyridine compounds can influence cancer cell proliferation and apoptosis. This compound's structural characteristics suggest it may play a role in these processes .

- Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Study 2: Anticancer Activity

In another research project, the effects of this compound on human cancer cell lines were evaluated. The compound demonstrated cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

Synthesis and Derivatives

This compound can be synthesized through various methods, including microwave-assisted reactions that enhance yield and reduce reaction time. The synthesis typically involves the reaction of ethyl propiolate with 2-pyridinecarboxaldehyde under controlled conditions .

Propiedades

IUPAC Name |

ethyl 3-pyridin-2-ylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYXKNZOKZGKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497766 | |

| Record name | Ethyl 3-(pyridin-2-yl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66869-70-3 | |

| Record name | Ethyl 3-(pyridin-2-yl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.